Chloroallyl methenamine

Antimicrobial MIC Preservative efficacy

Chloroallyl methenamine (CAS 56060-15-2) is a quaternary ammonium compound with the molecular formula C9H16ClN4+ and a molecular weight of 215.70 g/mol. Structurally defined as 1-[(Z)-3-chloroprop-2-enyl]-3,5,7-triaza-1-azoniatricyclo[3.3.1.1³,⁷]decane, the compound is widely recognized under its synonym Quaternium-15 as a formaldehyde-releasing preservative and antimicrobial agent used in cosmetics, personal care products, and industrial formulations.

Molecular Formula C9H16ClN4+
Molecular Weight 215.70 g/mol
CAS No. 56060-15-2
Cat. No. B12751332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloroallyl methenamine
CAS56060-15-2
Molecular FormulaC9H16ClN4+
Molecular Weight215.70 g/mol
Structural Identifiers
SMILESC1N2CN3CN1C[N+](C2)(C3)CC=CCl
InChIInChI=1S/C9H16ClN4/c10-2-1-3-14-7-11-4-12(8-14)6-13(5-11)9-14/h1-2H,3-9H2/q+1/b2-1-
InChIKeyLDLCEGCJYSDJLX-UPHRSURJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chloroallyl Methenamine CAS 56060-15-2: Quaternary Ammonium Formaldehyde-Releasing Preservative Specifications and Procurement Considerations


Chloroallyl methenamine (CAS 56060-15-2) is a quaternary ammonium compound with the molecular formula C9H16ClN4+ and a molecular weight of 215.70 g/mol [1]. Structurally defined as 1-[(Z)-3-chloroprop-2-enyl]-3,5,7-triaza-1-azoniatricyclo[3.3.1.1³,⁷]decane, the compound is widely recognized under its synonym Quaternium-15 as a formaldehyde-releasing preservative and antimicrobial agent used in cosmetics, personal care products, and industrial formulations [2].

Why Chloroallyl Methenamine (CAS 56060-15-2) Cannot Be Directly Substituted with Quaternium-15 Chloride Salt Forms (CAS 4080-31-3 or 51229-78-8)


While chloroallyl methenamine is frequently referenced interchangeably with Quaternium-15 in commercial and regulatory literature, a critical distinction exists at the chemical species level that precludes simple substitution. CAS 56060-15-2 represents the free base cation (C9H16ClN4⁺), whereas commercial preservative formulations such as Dowicil™ 200 correspond to the chloride salt forms registered under CAS 4080-31-3 (mixed isomers) and CAS 51229-78-8 (cis-isomer chloride) [1][2]. The physicochemical properties, solubility profiles, and specific activity metrics reported for the chloride salts may not translate directly to the free base form, and selection between these CAS entries requires precise alignment with the intended application—whether as a reference standard for analytical quantification, a synthetic intermediate requiring the non-halide species, or a formulated preservative system [2].

Chloroallyl Methenamine (CAS 56060-15-2): Quantitative Differentiation Evidence vs. Related Quaternary Ammonium Preservatives


Broad-Spectrum Antibacterial Potency: MIC Data Against Clinical Isolates for Quaternium-15 Chloride Form

Large-scale susceptibility testing of the chloride salt form (Quaternium-15) against 22,860 Enterobacteriaceae clinical isolates demonstrates exceptional potency with a minimum inhibitory concentration required to inhibit 90% of strains (MIC₉₀) of 0.25 mg/L and an MIC₅₀ of ≤0.12 mg/L [1]. For Escherichia coli specifically (n=10,361), both MIC₅₀ and MIC₉₀ values were ≤0.12 mg/L, with 98.5% of strains inhibited at concentrations ≤0.5 mg/L [1]. This potency profile positions Quaternium-15-derived chloride salts among the more active formaldehyde-releasing preservatives against Gram-negative enteric bacteria, though direct quantitative comparison with alternative preservatives (e.g., imidazolidinyl urea, DMDM hydantoin) requires caution as the data reflect the chloride salt species rather than the free base CAS 56060-15-2.

Antimicrobial MIC Preservative efficacy Enterobacteriaceae

Differential Activity Against Pseudomonas aeruginosa: Elevated MIC Values Indicate Formulation Considerations for Water-Based Products

While Quaternium-15 chloride demonstrates potent activity against Enterobacteriaceae, its efficacy against Pseudomonas aeruginosa is notably reduced. Surveillance data for 5,517 P. aeruginosa isolates show an MIC₅₀ of 4 mg/L and MIC₉₀ of 16 mg/L, with only 67.0% of strains inhibited at 4 mg/L [1]. This differential susceptibility pattern—approximately 32-fold higher MIC₉₀ for P. aeruginosa compared to E. coli (16 mg/L vs. ≤0.12 mg/L)—is a characteristic limitation of many formaldehyde-releasing preservatives. Commercial technical literature for Dowicil™ 200 explicitly notes that the product is 'particularly effective against pseudomonas, yeast and fungi' , suggesting that at recommended use concentrations (typically 0.02%–0.3% in cosmetic formulations), adequate pseudomonal coverage is still achieved despite the elevated MIC values observed in vitro.

Pseudomonas Preservative challenge Antimicrobial spectrum Formulation efficacy

Acute Oral and Dermal Toxicity Profiles: LD₅₀ Values for Quaternium-15 Chloride Salt Form

Toxicity data for Quaternium-15 chloride salt (CAS 51229-78-8 / 4080-31-3) indicate moderate acute oral toxicity and moderate acute dermal toxicity. Reported LD₅₀ values include 500 mg/kg (oral, rat) and 565 mg/kg (dermal, rabbit) [1]. Additional sources cite 1,552 mg/kg oral LD₅₀ in female rats for a 50% aqueous solution . These values classify the chloride salt as Category 3 or Category 4 for acute oral toxicity under GHS classification . In comparative context, these LD₅₀ values fall within a range that is typical for many quaternary ammonium preservatives but are substantially higher (less acutely toxic) than some alternative biocides such as glutaraldehyde (oral LD₅₀ ~100–300 mg/kg) and lower (more acutely toxic) than others such as phenoxyethanol (oral LD₅₀ >2,000 mg/kg).

Toxicity LD50 Safety assessment Formaldehyde releaser

Corrosion Inhibition Efficacy: Electrochemical Performance of Quaternium-15 on Carbon Steel

Beyond its primary application as an antimicrobial preservative, Quaternium-15 has been evaluated as a corrosion inhibitor for carbon steel in acidic environments. Electrochemical analyses conducted in 1 M HCl solutions demonstrate that Quaternium-15 provides measurable corrosion inhibition, attributed to adsorption of the quaternary ammonium species onto the metal surface . This property distinguishes chloroallyl methenamine-derived compounds from many other formaldehyde-releasing preservatives (e.g., imidazolidinyl urea, DMDM hydantoin) that lack documented corrosion inhibition activity. The adamantane-based cage structure is hypothesized to contribute to surface adsorption and film-forming properties . However, quantitative inhibition efficiency data from the electrochemical study are not available in the accessible abstract, and direct comparison with established corrosion inhibitors (e.g., benzotriazole, tolyltriazole) remains unexplored.

Corrosion inhibition Carbon steel Electrochemical Industrial formulation

Allergenicity and Contact Dermatitis Risk: High Sensitization Prevalence in Clinical Patch Testing

Quaternium-15 is a well-documented contact allergen, with formaldehyde release identified as the primary mechanism of sensitization. The North American Contact Dermatitis Group (NACDG) named Quaternium-15 among the top 15 most frequently positive allergens in patch testing as of 2005 [1]. Quantitative analysis of 959 hand dermatitis cases identified Quaternium-15 as the single most frequent cause, with a positive patch test rate of 16.5% [2]. Additionally, cross-reactivity is observed in many individuals who are allergic to formaldehyde [2]. The European Union has determined that this ingredient 'may not be safe' in cosmetics [3]. From a procurement and formulation perspective, the established allergenicity profile necessitates careful concentration control (typically ≤0.2% in leave-on products, ≤0.3% in rinse-off products per CIR recommendations) and consideration of alternative preservative systems for leave-on applications or products intended for sensitive skin populations.

Contact dermatitis Allergen Patch testing Formaldehyde sensitivity

Reproductive Toxicity Classification: Oral Teratogenicity with Dermal Safety Distinction

Toxicological assessment of cis-1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride (CAS 51229-78-8) reveals a route-dependent reproductive toxicity profile that carries direct implications for application selection. The compound has been classified as an oral teratogen in rodent studies, with effects observed at doses exceeding the expected cumulative exposures from cosmetic use . Critically, the same studies indicate that the compound is not a dermal teratogen . This route-specific distinction—oral hazard vs. dermal safety at relevant exposure levels—provides a key differentiation from preservatives with unrestricted route-of-exposure toxicity profiles. For formulators and procurement specialists, this profile supports the continued use of the compound in rinse-off and leave-on dermal applications while contraindicating any oral exposure scenarios (e.g., lip products with potential for ingestion, oral care formulations).

Teratogenicity Reproductive toxicity Route-specific toxicity Cosmetic safety

Chloroallyl Methenamine (CAS 56060-15-2): Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Analytical Reference Standard and Quantitative Method Development

CAS 56060-15-2 (free base cation) is optimally suited for use as a primary reference standard in analytical chemistry applications, including HPLC assay development, mass spectrometry calibration, and quality control testing of preservative-containing formulations. The chloride salt standards (CAS 51229-78-8) are commercially available at ≥98% purity for this purpose . Procurement of the free base standard enables accurate quantification of chloroallyl methenamine content in complex matrices without interference from chloride counterion variability, which is particularly valuable for regulatory compliance testing where precise preservative concentration must be verified against maximum permitted levels (e.g., 0.2% in EU cosmetics).

Water-Based Cosmetic and Personal Care Formulations Requiring Broad-Spectrum Preservation

Quaternium-15 chloride salt formulations are extensively deployed in water-based cosmetic products including shampoos, conditioners, body washes, liquid soaps, and lotions where broad-spectrum antimicrobial preservation is required. The MIC data demonstrating potency against Enterobacteriaceae (MIC₉₀ 0.25 mg/L) supports efficacy at typical use concentrations of 0.02–0.3% [1]. Commercial preservative grades (e.g., Dowicil™ 200) are formulated specifically for this application . However, the elevated P. aeruginosa MIC (MIC₉₀ 16 mg/L) and the allergenicity profile (16.5% positive patch test rate in hand dermatitis patients) [2] warrant careful consideration of concentration optimization and product type (rinse-off preferred over leave-on).

Industrial Fluids Requiring Dual Antimicrobial and Corrosion Inhibition Functionality

In metalworking fluids, cooling water systems, and industrial emulsions, Quaternium-15-derived compounds offer the ancillary benefit of corrosion inhibition on carbon steel . This dual functionality—antimicrobial preservation combined with surface-active corrosion protection—may enable formulation simplification by reducing the total number of required additive components. The adamantane-based cage structure is hypothesized to enhance surface adsorption and film stability . Procurement decisions for industrial fluid applications should weigh this multifunctional property against the moderate acute oral toxicity (LD₅₀ 500 mg/kg) [3] and implement appropriate worker exposure controls.

Synthetic Intermediate for Phase-Transfer Catalysis and Organic Transformations

The quaternary ammonium structure of chloroallyl methenamine and its chloride salt derivatives enables phase-transfer catalysis applications in organic synthesis. The compound facilitates nucleophilic substitutions, alkylations, and condensation reactions between immiscible aqueous and organic phases . The adamantane framework contributes to steric stability under harsh reaction conditions, distinguishing it from simpler quaternary ammonium phase-transfer catalysts such as tetrabutylammonium bromide . Procurement of the pure chloride salt (CAS 51229-78-8, ≥98% purity) is appropriate for synthetic research applications in pharmaceutical and agrochemical intermediate preparation.

Technical Documentation Hub

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19 linked technical documents
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